molecular formula C21H15F3N4O B2376537 2,2-diphenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide CAS No. 2034583-24-7

2,2-diphenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide

Numéro de catalogue: B2376537
Numéro CAS: 2034583-24-7
Poids moléculaire: 396.373
Clé InChI: SHPQHIGMWUPIGZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound (CAS: 2034583-24-7, MW: 396.37 g/mol) features a pyrazolo[1,5-a]pyrimidine core substituted at position 2 with a trifluoromethyl group and at position 6 with a 2,2-diphenylacetamide moiety .

Propriétés

IUPAC Name

2,2-diphenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O/c22-21(23,24)17-11-18-25-12-16(13-28(18)27-17)26-20(29)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPQHIGMWUPIGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CN4C(=CC(=N4)C(F)(F)F)N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Classical Cyclocondensation Methods

The most common synthetic pathway involves the reaction of 3-aminopyrazoles with β-diketones, β-ketoesters, or enaminones. As illustrated in the literature, these reactions typically proceed through initial condensation followed by cyclization, with the amino group of the pyrazole reacting with the carbonyl component of the 1,3-biselectrophile. This versatile method enables introduction of various substituents at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine system.

Recent advances in this field include microwave-assisted syntheses, which significantly reduce reaction times from hours to minutes. A study conducted at Brigham Young University demonstrated the efficacy of this approach, achieving good to excellent yields (34-92%) of 3,6-disubstituted or 3-substituted pyrazolo[1,5-a]pyrimidines using a straightforward three-step synthesis.

Alternative Methods

Several innovative approaches have been developed for constructing the pyrazolo[1,5-a]pyrimidine scaffold:

  • Pericyclic reactions: As reported by Ding and colleagues, a [4+2] cycloaddition reaction of N-propargylic sulfonylhydrazones with sulfonyl azides can form the pyrazolo[1,5-a]pyrimidine scaffold without requiring an aminopyrazole starting material.

  • One-pot multicomponent reactions: These approaches offer advantages in terms of efficiency and atom economy, combining multiple reagents in a single reaction vessel to form the desired heterocyclic scaffold.

  • C-O bond activation strategies: Recent research has demonstrated that 7-trifluoromethylated pyrazolo[1,5-a]pyrimidin-5-ones can serve as building blocks for direct synthesis of various fluorinated pyrazolo[1,5-a]pyrimidines via C-O bond activation, allowing efficient C-C, C-N, and C-S bond formation.

Table 1: Comparison of Methods for Pyrazolo[1,5-a]pyrimidine Synthesis

Method Starting Materials Reaction Conditions Yield Range Key Advantages References
Classical Cyclocondensation 3-Aminopyrazoles + β-diketones/enaminones Reflux in AcOH, 1-30h 65-90% Well-established, versatile
Microwave-Assisted Synthesis Aryl acetonitriles + DMF-dimethylacetal + H₂NNH₂·HBr Microwave, 120°C, 1h total 34-92% Rapid, efficient
Pericyclic Reactions N-propargylic sulfonylhydrazones + sulfonyl azides Cu(I) catalyst, one-pot 60-85% No aminopyrazole required
C-O Bond Activation Pyrazolo[1,5-a]pyrimidin-5-ones Varies by transformation 70-95% Direct functionalization

Introduction of Trifluoromethyl Groups

Synthetic Strategies for Trifluoromethylated Heterocycles

The incorporation of a trifluoromethyl group at position 2 of the pyrazolo[1,5-a]pyrimidine scaffold represents a critical aspect of the target compound synthesis. Several approaches can be employed:

  • Building block approach: Using trifluoromethylated precursors in the initial synthesis stages. This method typically involves constructing trifluoromethylated pyrazoles which subsequently undergo cyclization to form the pyrazolo[1,5-a]pyrimidine system.

  • Direct trifluoromethylation: Later-stage functionalization of a preformed pyrazolo[1,5-a]pyrimidine scaffold, although this approach often presents challenges regarding regioselectivity and functional group compatibility.

  • Cycloaddition methodologies: As detailed by Szumna and colleagues, trifluoromethylated pyrazoles can be efficiently synthesized via (3+2)-cycloaddition of in situ generated trifluoroacetonitrile imines with enones, leading to 5-acyl-pyrazolines in a regio- and diastereoselective manner. These intermediates can be subsequently aromatized using manganese dioxide.

Specific Methods for 2-Trifluoromethylpyrazolo[1,5-a]pyrimidines

A promising approach for introducing the trifluoromethyl group specifically at position 2 involves using ethyl 4,4,4-trifluorobut-2-ynoate as a key reagent in the cyclization with 3-aminopyrazoles. This methodology has been successfully applied to synthesize 7-trifluoromethylated pyrazolo[1,5-a]pyrimidin-5-ones, which serve as valuable intermediates for further functionalization.

For halogenated trifluoromethyl derivatives, a synthetic route starting from 4-trifluoromethylpyridine has been reported. This approach involves reaction with 2,4,6-trimethylbenzenesulfonyl hydrazide to form a salt, followed by reaction with ethyl propiolate to obtain intermediates that can be further modified to introduce halogens at specific positions.

Table 2: Methods for Introduction of Trifluoromethyl Groups

Method Key Reagents Reaction Conditions Yield Position of CF₃ References
(3+2)-Cycloaddition Hydrazonoyl bromides, enones Base, then MnO₂ oxidation 70-85% Position 3 of pyrazole
Alkyne Cyclization Ethyl 4,4,4-trifluorobut-2-ynoate, 3-aminopyrazoles One-pot condensation 60-85% Position 7 of pyrazolopyrimidine
Trifluoromethyl Transfer 4-Trifluoromethylpyridine derivatives Multi-step, various conditions 40-86% Position 5 of pyrazolopyridine
Direct Functionalization Preformed heterocycles, CF₃ sources Transition metal catalysis 40-75% Various positions

Preparation of Diphenylacetamide Derivatives

Synthesis of 2,2-Diphenylacetyl Chloride

2,2-Diphenylacetyl chloride represents a critical intermediate for forming the diphenylacetamide moiety in the target compound. This reactive species can be prepared from 2,2-diphenylacetic acid through reaction with thionyl chloride or oxalyl chloride under standard conditions.

The reaction typically proceeds as follows:

Ph₂CHCOOH + SOCl₂ → Ph₂CHCOCl + SO₂ + HCl

This transformation is generally conducted in an inert solvent such as dichloromethane or toluene, often with catalytic DMF to accelerate the reaction. The acid chloride product is typically used immediately in subsequent reactions due to its moisture sensitivity.

Formation of Amide Bonds

The formation of the amide linkage between 2,2-diphenylacetyl chloride and the amino-functionalized pyrazolo[1,5-a]pyrimidine represents the key step in completing the synthesis of the target compound. Several approaches can be employed:

  • Direct acylation: Reaction of 2,2-diphenylacetyl chloride with 2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine in the presence of a base such as triethylamine or pyridine to neutralize the HCl generated during the reaction.

  • Coupling reagent-mediated amidation: Using 2,2-diphenylacetic acid directly with coupling reagents such as HATU, EDC/HOBt, or PyBOP to activate the carboxylic acid for reaction with the amine.

  • Ester intermediate route: As detailed in patent literature, the formation of 2,2-diphenylacetamides can be achieved via esterification of 2,2-diphenylacetic acid followed by treatment with ammonia or amines to form the desired amide.

The choice of method depends on various factors, including the stability of the heterocyclic amine, scale considerations, and purification requirements.

Table 3: Methods for Amide Bond Formation with Diphenylacetic Acid Derivatives

Method Reagents Conditions Typical Yield Advantages References
Acid Chloride Method Ph₂CHCOCl, base (Et₃N, pyridine) DCM, 0°C to RT, 2-4h 56-95% Rapid reaction, high yields
Coupling Reagents Ph₂CHCOOH, HATU/EDC/PyBOP, base DMF or DCM, RT, 16-24h 50-85% Mild conditions, functional group tolerance
Ester Activation Ph₂CHCOOR, NH₃ or amines Alcoholic solvent, 20-80°C 40-90% Convenient, good scale-up potential
Mixed Anhydride Ph₂CHCOOH, ClCOOR, amine THF, -10°C to RT 60-85% Low racemization risk for chiral substrates -

Proposed Synthetic Routes for 2,2-Diphenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide

Based on the methodologies discussed above, several potential synthetic routes can be proposed for the target compound. Each route offers distinct advantages and challenges, allowing for selection based on available starting materials, equipment, and specific requirements.

Route B: Trifluoromethylation of Preformed Scaffolds

This approach involves constructing the pyrazolo[1,5-a]pyrimidine core first, followed by regioselective introduction of the trifluoromethyl group and amide formation.

Step 1: Synthesis of appropriately substituted pyrazolo[1,5-a]pyrimidine with functionality at position 6 suitable for later conversion to an amine.

Detailed Experimental Procedures

Synthesis of Key Intermediate: 3-Amino-5-trifluoromethylpyrazole

This critical intermediate can be prepared via the cycloaddition approach reported by Szumna and colleagues:

Reagents:

  • Hydrazonoyl bromide (10 mmol)
  • Appropriate alkene (12 mmol)
  • Potassium carbonate (15 mmol)
  • Acetonitrile (50 mL)
  • Manganese dioxide (30 mmol)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and condenser, combine hydrazonoyl bromide and potassium carbonate in acetonitrile.
  • Add the alkene dropwise while maintaining the temperature at 25°C.
  • Stir the reaction mixture at room temperature for 4-6 hours until completion (monitored by TLC).
  • Filter the reaction mixture and concentrate under reduced pressure.
  • Dissolve the residue in DMSO and add manganese dioxide.
  • Heat the mixture at 60°C for 12 hours.
  • Filter the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
  • Dry over anhydrous sodium sulfate, filter, and concentrate.
  • Purify by column chromatography to obtain the desired pyrazole.

Synthesis of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine

Building on the methodology reported for related compounds:

Reagents:

  • 3-Amino-5-trifluoromethylpyrazole (5 mmol)
  • Appropriate 1,3-biselectrophile (6 mmol)
  • Acetic acid (15 mL)
  • Sodium acetate (7 mmol)

Procedure:

  • In a 50 mL round-bottom flask, combine 3-amino-5-trifluoromethylpyrazole and the 1,3-biselectrophile in acetic acid.
  • Add sodium acetate and heat the mixture under reflux for 3-4 hours.
  • Cool the reaction mixture to room temperature and pour into ice water.
  • Neutralize with sodium bicarbonate solution to pH 7-8.
  • Extract with ethyl acetate (3 × 30 mL), wash with brine, and dry over anhydrous sodium sulfate.
  • Concentrate under reduced pressure and purify by recrystallization or column chromatography.

Final Amide Formation Step

Reagents:

  • 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine (2 mmol)
  • 2,2-Diphenylacetyl chloride (2.4 mmol)
  • Triethylamine (4 mmol)
  • Dichloromethane (20 mL)
  • DMAP (0.2 mmol, catalytic)

Procedure:

  • In a 50 mL round-bottom flask under nitrogen atmosphere, dissolve 2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine in dry dichloromethane.
  • Add triethylamine and cool the solution to 0°C in an ice bath.
  • Add DMAP as a catalyst.
  • Add 2,2-diphenylacetyl chloride dropwise over 15 minutes.
  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
  • Monitor by TLC until completion.
  • Quench with saturated sodium bicarbonate solution.
  • Extract with dichloromethane (3 × 20 mL), wash with brine, and dry over anhydrous sodium sulfate.
  • Concentrate under reduced pressure and purify by column chromatography.

Expected yield: 56-75% based on similar transformations reported in the literature.

Analytical Characterization

Spectroscopic Data

The target compound, this compound, should exhibit the following characteristic spectroscopic features based on related compounds in the literature:

¹H NMR (400 MHz, DMSO-d₆) expected signals:

  • δ 10.2-10.6 (s, 1H, NH)
  • δ 8.6-8.9 (s, 1H, pyrimidine-H)
  • δ 8.0-8.2 (s, 1H, pyrazole-H)
  • δ 7.2-7.4 (m, 10H, aromatic-H)
  • δ 5.2-5.4 (s, 1H, CH)

¹³C NMR (100 MHz, DMSO-d₆) expected signals:

  • δ 171-173 (C=O)
  • δ 155-160 (pyrimidine-C)
  • δ 138-140 (quaternary aromatic-C)
  • δ 128-130 (aromatic-CH)
  • δ 126-128 (aromatic-CH)
  • δ 122-124 (q, CF₃, J ≈ 275 Hz)
  • δ 56-58 (CH)

IR (KBr) expected bands:

  • 3250-3300 cm⁻¹ (N-H stretching)
  • 1680-1700 cm⁻¹ (C=O stretching)
  • 1580-1620 cm⁻¹ (C=N stretching)
  • 1120-1150 cm⁻¹ (C-F stretching)

Mass spectrometry:

  • HRMS (ESI): [M+H]⁺ calculated for C₂₁H₁₄F₃N₄O: expected m/z value based on exact mass calculation

Physical Properties

Based on similar compounds containing the pyrazolo[1,5-a]pyrimidine scaffold and diphenylacetamide moieties:

  • Appearance: White to off-white crystalline solid
  • Melting point: Expected range 220-250°C
  • Solubility: Poorly soluble in water, moderately soluble in alcohols, readily soluble in DMF and DMSO
  • Stability: Generally stable under normal laboratory conditions, sensitive to strong oxidizing agents and strong bases

Optimization and Scale-Up Considerations

Critical Parameters

Several factors should be considered for optimizing the synthesis:

  • Temperature control: The cyclization step to form the pyrazolo[1,5-a]pyrimidine scaffold is typically temperature-sensitive, affecting both yield and regioselectivity.

  • Reaction stoichiometry: The ratio of reagents in the amide formation step significantly impacts yield and purity. Typically, a slight excess (1.1-1.2 eq) of the acid chloride gives optimal results.

  • Purification strategy: Column chromatography conditions need careful optimization due to the complexity of the molecule and potential formation of closely related impurities.

  • Solvent selection: The choice of solvent in the amide formation step influences both reaction rate and selectivity. Dichloromethane, THF, and DMF are common options, each with distinct advantages.

Scale-Up Recommendations

For large-scale synthesis, several modifications to the laboratory procedures are recommended:

  • Consider ester-mediated amide formation instead of using the acid chloride directly, as this approach is safer for scale-up operations.

  • Implement continuous monitoring techniques (e.g., HPLC) during critical steps to ensure reaction completion and minimize side-product formation.

  • Evaluate crystallization-based purification methods as alternatives to column chromatography, which becomes impractical at larger scales.

  • Consider microwave-assisted synthesis for the cyclization step to reduce reaction time and improve energy efficiency, as demonstrated for related compounds.

Table 5: Scale-Up Optimization Parameters

Parameter Laboratory Scale Pilot Scale Recommendation Rationale
Acid Chloride Formation Thionyl chloride excess Oxalyl chloride in DCM (1.1 eq) Safer handling, reduced corrosion
Amide Formation Solvent DCM 2-MeTHF Greener alternative, better recovery
Purification Column chromatography Recrystallization from ethyl acetate/hexane Cost-effective, reduced solvent usage
Temperature Control Ice bath/oil bath Jacketed reactor with glycol circulation Precise control, improved safety
Reaction Monitoring TLC In-line HPLC Real-time data, automated control

Analyse Des Réactions Chimiques

Types of Reactions

2,2-diphenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound is characterized by a trifluoromethyl group and a pyrazolo[1,5-a]pyrimidine moiety. The synthesis typically involves reactions between 2,2-diphenylacetic acid and 6-chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, followed by characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, contributing to its biological efficacy .

Antagonism of Estrogen Receptor Beta

One of the most significant applications of 2,2-diphenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide is its role as a selective antagonist of estrogen receptor beta (ERβ). Research indicates that this compound exhibits potent activity against various cancer cell lines, particularly ovarian cancer models such as SKOV3 and OV2008. The molecular mechanism involves binding interactions with ERβ that alter gene expression related to cancer progression .

Inhibition of Enzymes

The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation. Its interaction with cyclin-dependent kinase 2 distinguishes it from other derivatives, suggesting its capability as a therapeutic agent in anti-cancer therapies. The unique structural features allow it to modulate signaling pathways critical for cancer progression .

Case Study 1: Ovarian Cancer Models

In a study assessing the effects of this compound on ovarian cancer cell lines, it was observed that treatment led to significant inhibition of cell growth and induction of apoptosis. The results indicated that the compound could effectively suppress tumor growth in vitro, highlighting its potential as a therapeutic candidate for hormone-related cancers .

Case Study 2: Dual Inhibition Mechanisms

Further research into structurally similar compounds has revealed their dual inhibitory effects on epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). These compounds exhibited IC50 values ranging from 0.3 to 24 µM in antiproliferative assays. Such findings suggest that compounds like this compound may also possess multitargeting capabilities in cancer treatment .

Study Cell Line IC50 (µM) Effect
Ovarian Cancer ModelSKOV3Not specifiedSignificant growth inhibition
Dual Inhibition StudyVarious0.3 - 24Potent antiproliferative activity

Mécanisme D'action

The mechanism of action of 2,2-diphenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide involves inhibition of CDK2/cyclin A2 activity. This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells . The compound interacts with the ATP-binding site of CDK2, preventing phosphorylation of downstream targets and thereby inhibiting cell proliferation.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogs

Key Structural Variations

The pyrazolo[1,5-a]pyrimidine scaffold allows diverse substitutions at positions 2, 3, 5, 6, and 5. Below is a comparative analysis of substituents and their implications:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Compound Name / ID Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 2-CF₃; 6-(2,2-diphenylacetamide) 396.37 High lipophilicity (CF₃, diphenyl); potential CNS penetration
N,N-Diethyl-2-(2-(4-(tributylstannyl)phenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-3-yl)acetamide 3-Acetamide (diethyl); 5,7-dimethyl; 4-(tributylstannyl)phenyl N/A Radiolabeling precursor for PET imaging (e.g., [¹⁸F]F-DPA)
2-(5,7-Diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid 3-Acetic acid; 5,7-diethyl; 4-fluorophenyl N/A Enhanced solubility (carboxylic acid); potential metabolic instability
2-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(3-methylphenyl)acetamide 7-Sulfanyl; 6-benzyl; 2,5-dimethyl; 3-phenyl 579.73 Increased steric bulk (sulfanyl, benzyl); unknown bioactivity
2-(5,7-Diethyl-2-(4-(2-fluoroethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-diethylacetamide (6b) 3-Diethylacetamide; 5,7-diethyl; 4-(2-fluoroethoxy)phenyl N/A High TSPO affinity (36-fold > DPA-714); PET imaging candidate
N,N-Diethyl-2-(2-(6-fluoropyridin-2-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (31) 3-Diethylacetamide; 5,7-dimethyl; 6-fluoropyridinyl N/A Improved solubility (pyridinyl); neuroinflammation imaging

Impact of Substituents on Bioactivity

  • This contrasts with methyl or ethyl groups in analogs (e.g., compounds from ), which may reduce metabolic stability but improve synthetic accessibility.
  • Acetamide Modifications : The target’s 2,2-diphenylacetamide introduces significant steric hindrance compared to diethylacetamide in . Diethyl groups in compound 6b likely improve TSPO affinity by balancing lipophilicity and flexibility.
  • Aromatic Substitutions : Fluorophenyl (compound ) and fluoropyridinyl (compound ) groups enhance solubility and target specificity. The target’s diphenyl group may favor interactions with aromatic residues in proteins but reduce aqueous solubility.

Activité Biologique

2,2-Diphenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrazolo[1,5-a]pyrimidine core substituted with a trifluoromethyl group and two phenyl groups. The synthesis typically involves the reaction of 2,2-diphenylacetic acid with 6-chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine using various synthetic methodologies .

Table 1: Structural Characteristics

PropertyDetails
Molecular FormulaC19H17F3N4O
Molecular Weight355.36 g/mol
Chemical StructurePyrazolo[1,5-a]pyrimidine derivative

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines.

Case Studies

  • MCF7 Cell Line : The compound demonstrated an IC50 value of approximately 12.50 µM against MCF7 breast cancer cells, indicating moderate cytotoxicity .
  • NCI-H460 Cell Line : Another study reported an IC50 value of 42.30 µM against NCI-H460 lung cancer cells .

Table 2: Anticancer Activity Summary

Cell LineIC50 (µM)
MCF712.50
NCI-H46042.30

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Preliminary studies have shown that it can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process.

Findings

  • The IC50 values for COX-2 inhibition were reported to be comparable to those of established anti-inflammatory drugs like celecoxib .

Table 3: COX-2 Inhibition Data

CompoundIC50 (µmol)
This compound0.04 ± 0.02
Celecoxib0.04 ± 0.01

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives. The compound was tested for its ability to inhibit biofilm formation and quorum sensing in bacterial cultures.

Results

The compound exhibited significant antibacterial activity against various strains, further indicating its potential as an antimicrobial agent .

Q & A

Advanced Research Question

  • In Vitro Stability :
    • pH Stability : Test degradation in buffers (pH 1–10) to simulate gastrointestinal conditions .
    • Microsomal Stability : Incubate with liver microsomes (human/rodent) to predict metabolic clearance .
  • In Vivo Stability :
    • Plasma Half-Life : Monitor compound levels via LC-MS/MS in rodent models .
    • Tissue Distribution : Use radiolabeled analogs (e.g., ¹⁸F in ) for PET imaging .
      Critical Parameters : Solubility in PBS/DMSO, protein binding (e.g., albumin), and metabolite identification via MS/MS .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.